(5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and triazoles. The key steps in the synthesis may involve:
Condensation Reactions: Combining substituted benzaldehydes with thiazoles under acidic or basic conditions.
Cyclization Reactions: Formation of the triazole ring through cyclization reactions, often using catalysts such as copper or palladium.
Functional Group Modifications: Introduction of tert-butyl, ethoxy, and pentyloxy groups through nucleophilic substitution or other organic transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include:
Catalyst Optimization: Using efficient catalysts to speed up the reaction and increase yield.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzene ring or the thiazole/triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine
In medicine, (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may have potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C28H33N3O3S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(5Z)-2-(4-tert-butylphenyl)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H33N3O3S/c1-6-8-9-16-34-22-15-10-19(17-23(22)33-7-2)18-24-26(32)31-27(35-24)29-25(30-31)20-11-13-21(14-12-20)28(3,4)5/h10-15,17-18H,6-9,16H2,1-5H3/b24-18- |
InChI Key |
OXZZZKDMCIOROR-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OCC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OCC |
Origin of Product |
United States |
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